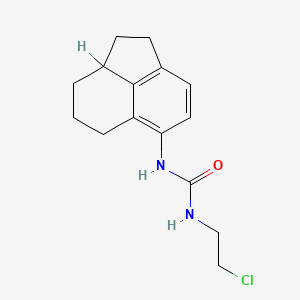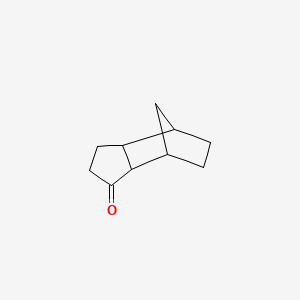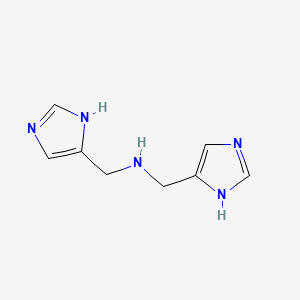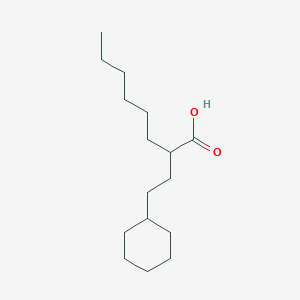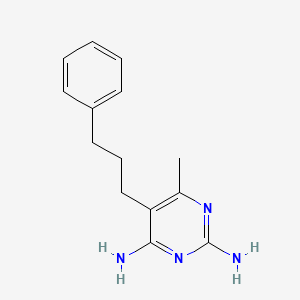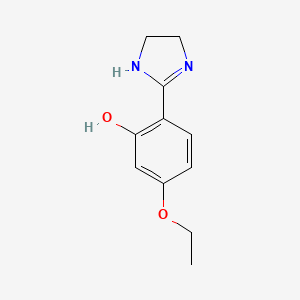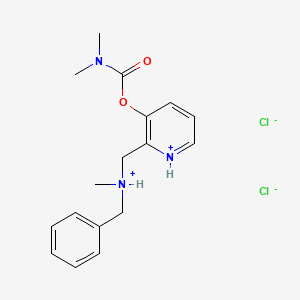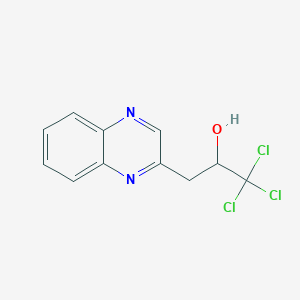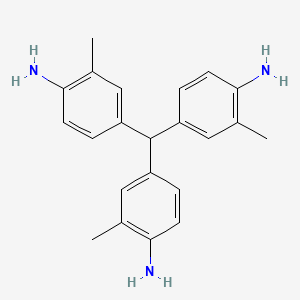![molecular formula C12H17N4O2PS B12814451 N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide CAS No. 4411-74-9](/img/structure/B12814451.png)
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide is a complex organic compound with significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide typically involves the reaction of aziridine with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Aziridine, benzenesulfonyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at low temperatures (0-5°C) to control the reactivity of aziridine.
Procedure: Aziridine is added dropwise to a solution of benzenesulfonyl chloride and triethylamine in an appropriate solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphanylidene group, altering its electronic properties and reactivity.
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, tetrahydrofuran.
Major Products
The major products formed from these reactions include various substituted aziridines, sulfonamides, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide involves its interaction with biological molecules such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites in these molecules, leading to cross-linking and disruption of normal cellular functions. This property is particularly useful in anticancer and antimicrobial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring, used in similar synthetic applications.
Benzenesulfonamide: A compound with a sulfonamide group attached to a benzene ring, known for its antimicrobial properties.
Phosphanylidene Compounds: Compounds containing a phosphanylidene group, used in various chemical reactions and applications.
Uniqueness
N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide is unique due to its combination of aziridine rings and a phosphanylidene group, providing a versatile platform for chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with biological molecules makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
4411-74-9 |
|---|---|
Formule moléculaire |
C12H17N4O2PS |
Poids moléculaire |
312.33 g/mol |
Nom IUPAC |
N-[tris(aziridin-1-yl)-λ5-phosphanylidene]benzenesulfonamide |
InChI |
InChI=1S/C12H17N4O2PS/c17-20(18,12-4-2-1-3-5-12)13-19(14-6-7-14,15-8-9-15)16-10-11-16/h1-5H,6-11H2 |
Clé InChI |
OPQHJGQMFBRRKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=NS(=O)(=O)C2=CC=CC=C2)(N3CC3)N4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



